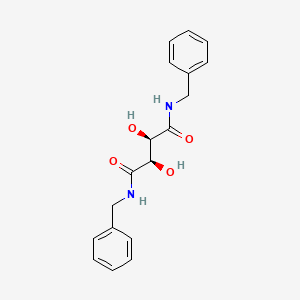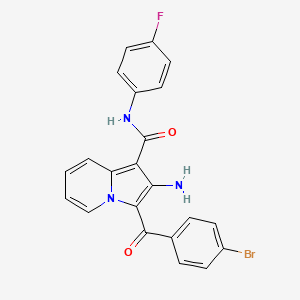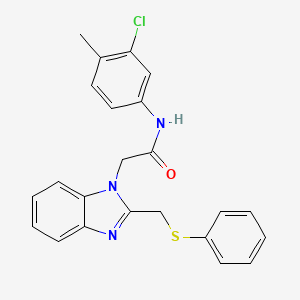
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C13H11ClFN·HCl. It is a derivative of phenylmethanamine, featuring both chloro and fluoro substituents on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorophenylboronic acid and phenylmethanamine.
Suzuki-Miyaura Coupling: The boronic acid undergoes a Suzuki-Miyaura coupling reaction with phenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used in reactors designed for high-volume chemical reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include oxidized forms of the amine group.
Reduction: Products include reduced forms of the amine group.
Applications De Recherche Scientifique
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: The compound can influence various biochemical pathways, potentially altering cellular functions
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-phenyl-1H-indole-3-yl)methanamine: Similar structure but with an indole ring.
(5-Chloro-2-fluorophenyl)boronic acid: Similar substituents but different functional group.
(5-Chloro-2-fluorophenyl)methanol: Similar substituents but different functional group
Uniqueness
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride is unique due to its combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
(5-chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN.ClH/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUCLCKXFTSBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2374001.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)

![N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2374008.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2374016.png)


